3-(3,4-Difluorophenyl)-5-hydroxyisoxazole
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Overview
Description
3-(3,4-Difluorophenyl)-5-hydroxyisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of the 3,4-difluorophenyl group and the hydroxy group at the 5-position makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-5-hydroxyisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic or basic conditions to yield the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient cyclization and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-5-hydroxyisoxazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,4-difluorophenyl)-5-oxo-isoxazole.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted isoxazole derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3-(3,4-Difluorophenyl)-5-hydroxyisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-5-hydroxyisoxazole involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenyl)-5-oxo-isoxazole: An oxidized derivative with a ketone group.
3-(3,4-Difluorophenyl)-5-aminoisoxazole: A derivative with an amino group at the 5-position.
3-(3,4-Difluorophenyl)-5-methylisoxazole: A derivative with a methyl group at the 5-position.
Uniqueness
3-(3,4-Difluorophenyl)-5-hydroxyisoxazole is unique due to the presence of both the hydroxy group and the difluorophenyl group, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H5F2NO2 |
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Molecular Weight |
197.14 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H5F2NO2/c10-6-2-1-5(3-7(6)11)8-4-9(13)14-12-8/h1-4,12H |
InChI Key |
RSAYQSMYHFDOGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)ON2)F)F |
Origin of Product |
United States |
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